molecular formula C24H30N2O2 B11592224 1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine

1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine

Cat. No.: B11592224
M. Wt: 378.5 g/mol
InChI Key: CYQXMEKKSRFYER-UHFFFAOYSA-N
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Description

1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features a benzyl group, a benzyloxyethoxy chain, and a but-2-yn-1-yl group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as halides or amines.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine involves its interaction with specific molecular targets. The benzyl and piperazine moieties can interact with various receptors and enzymes, potentially modulating their activity. The benzyloxyethoxy chain and but-2-yn-1-yl group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

1-benzyl-4-[4-(2-phenylmethoxyethoxy)but-2-ynyl]piperazine

InChI

InChI=1S/C24H30N2O2/c1-3-9-23(10-4-1)21-26-16-14-25(15-17-26)13-7-8-18-27-19-20-28-22-24-11-5-2-6-12-24/h1-6,9-12H,13-22H2

InChI Key

CYQXMEKKSRFYER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#CCOCCOCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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